molecular formula C6H6Cl2N2 B146562 2,5-Dichlorobenzene-1,4-diamine CAS No. 20103-09-7

2,5-Dichlorobenzene-1,4-diamine

Cat. No. B146562
CAS RN: 20103-09-7
M. Wt: 177.03 g/mol
InChI Key: QAYVHDDEMLNVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041672

Procedure details

A reaction vessel was charged with 200 g of water, 41.4 g of pulverized 2,5-dichloro-p-nitroaniline, 6 g of sodium hydroxide, 0.3 g of 1,4-naphthoquinone and 25 g of an 80% solution of hydrazine hydrate in water. The contents of the vessel were agitated at 85° to 95° C. for 9 hours to complete the reaction. The reaction product was filtered, washed with water and dried to give 34.0 of 2,5-dichloro-p-phenylenediamine.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([Cl:12])=[CH:5][C:3]=1[NH2:4].[OH-].[Na+].C1(=O)C2C(=CC=CC=2)C(=O)C=C1.O.NN>O>[Cl:1][C:2]1[CH:8]=[C:7]([NH2:9])[C:6]([Cl:12])=[CH:5][C:3]=1[NH2:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)[N+](=O)[O-])Cl
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The contents of the vessel were agitated at 85° to 95° C. for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The reaction product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)N)Cl)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.